
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose
Overview
Description
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is a chemical compound with the molecular formula C19H15ClN2O9. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloro group, two nitro groups, and a deoxy-D-ribose moiety, making it a versatile intermediate in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose typically involves the following steps:
Starting Material: The process begins with 2’-deoxy-D-ribose, which is dissolved in dry methanol.
Chlorination: Hydrochloric acid is added to the solution to introduce the chloro group.
Protection: The resulting solution is neutralized with pyridine, and the solvent is evaporated.
Benzoylation: The residue is treated with p-nitrobenzoyl chloride in the presence of pyridine, followed by stirring at room temperature for 18 hours.
Purification: The reaction mixture is washed with water, dichloromethane, and other solvents to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the compound.
Hydrolysis: p-Nitrobenzoic acid and deoxy-D-ribose derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that yield compounds with potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines .
Antimicrobial Properties
The compound's structural components suggest potential antibacterial and antifungal properties. The triazole moiety is particularly noted for its effectiveness against fungal infections, while the sulfonamide-like characteristics contribute to antibacterial activity .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, which may have implications in treating conditions where enzyme modulation is beneficial. Studies have shown that certain derivatives enhance binding affinity to carbonic anhydrases, providing a pathway for therapeutic applications.
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems, particularly hydrogels designed for controlled release. The compound can be incorporated into biodegradable matrices for sustained drug delivery in wound healing applications .
Data Table: Summary of Biological Activities
Case Study 1: Cytotoxicity Testing
A study assessed a library of triazole derivatives, including those related to this compound, for their cytotoxic effects on human cancer cell lines using the crystal violet assay. Results indicated that specific structural modifications significantly influenced antiproliferative potency.
Case Study 2: Enzyme Interaction Studies
Research highlighted that derivatives with specific substituents could enhance binding affinity to carbonic anhydrases, demonstrating their potential as therapeutic agents where enzyme inhibition is beneficial.
Case Study 3: Controlled Release Hydrogels
In a study involving the development of hydrogels with controlled release capabilities, researchers monitored the release of this compound from sodium alginate-based matrices. The results showed a cumulative release of approximately 89% over four days, indicating its potential for prolonged therapeutic effects .
Mechanism of Action
The mechanism of action of 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1-Chloro-3,5-di(4-chlorobenzoyl)-2-deoxy-D-ribose
- 1-Chloro-3,5-di(p-chlorbenzoyl)-2-deoxy-D-ribose
- 1-Chloro-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribose
Comparison: 1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. In contrast, similar compounds with chloro groups may exhibit different reactivity and applications .
Biological Activity
1-Chloro-3,5-diparanitrobenzoyl-2-deoxy-D-ribose (CAS No. 51841-98-6) is a synthetic compound derived from D-ribose, a sugar that plays a critical role in cellular metabolism and energy production. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15ClN2O9
- Molecular Weight : 420.79 g/mol
- Structural Features : The compound features a chloro group and two para-nitrobenzoyl moieties attached to the ribose sugar backbone, which may influence its biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of nitro groups may allow the compound to interact with various enzymes, potentially inhibiting their activity. This could affect metabolic pathways involving nucleotides and nucleic acids.
- Cellular Uptake : Similar to D-ribose, this compound may be taken up by cells via specific transporters, influencing intracellular energy levels and metabolic processes.
- Reactive Oxygen Species Modulation : The compound may have antioxidant properties, helping to modulate oxidative stress within cells.
Antitumor Activity
Research has indicated that derivatives of D-ribose can exhibit antitumor properties. A study showed that compounds similar to this compound induced apoptosis in cancer cell lines by disrupting cellular metabolism and promoting oxidative stress .
Metabolic Effects
This compound has been studied for its effects on metabolic conditions such as chronic fatigue syndrome (CFS). D-ribose itself is known to enhance ATP production, which is crucial for energy metabolism in muscle cells . The modified structure may enhance or alter these effects.
Neuroprotective Effects
Preliminary studies suggest that related compounds may have neuroprotective properties by reducing neuroinflammation and oxidative damage in neuronal cells . These findings warrant further investigation into the potential neuroprotective effects of this compound.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to controls. The IC50 values were determined across different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 8.4 |
A549 | 15.0 |
This indicates a promising potential for development as an anticancer agent.
Properties
IUPAC Name |
[(2R,3S)-5-chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O9/c20-17-9-15(31-19(24)12-3-7-14(8-4-12)22(27)28)16(30-17)10-29-18(23)11-1-5-13(6-2-11)21(25)26/h1-8,15-17H,9-10H2/t15-,16+,17?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTGITUQPKNDER-RTKIROINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1Cl)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156897 | |
Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51841-98-6 | |
Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51841-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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